

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of Nitrophenyl Oxazoles

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Compound of Interest

Compound Name: 4-Methyl-2-(2-nitrophenyl)oxazole

CAS No.: 951884-48-3

Cat. No.: B1346385

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding the electron ionization mass spectrometry (EI-MS) fragmentation patterns of nitrophenyl oxazoles. A comprehensive understanding of these fragmentation pathways is crucial for the structural elucidation and unambiguous identification of these compounds in various matrices, which is of significant interest in medicinal chemistry and drug development. This document outlines the key fragmentation mechanisms of the oxazole core and the nitrophenyl moiety, including the influence of isomeric positions of the substituents. Detailed experimental protocols and data interpretation strategies are provided to aid researchers in their analytical workflows.

Introduction

Nitrophenyl oxazoles represent a class of heterocyclic compounds with diverse pharmacological activities. Their chemical space is vast, with variations in the substitution

pattern on both the phenyl and oxazole rings. Mass spectrometry is an indispensable tool for the characterization of these molecules. Electron ionization mass spectrometry (EI-MS) provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling structural confirmation and differentiation between isomers. The fragmentation of nitrophenyl oxazoles is governed by the interplay between the cleavage of the oxazole ring and the characteristic fragmentation of the nitroaromatic system. This guide will delve into these intricate pathways to provide a solid foundation for spectral interpretation.

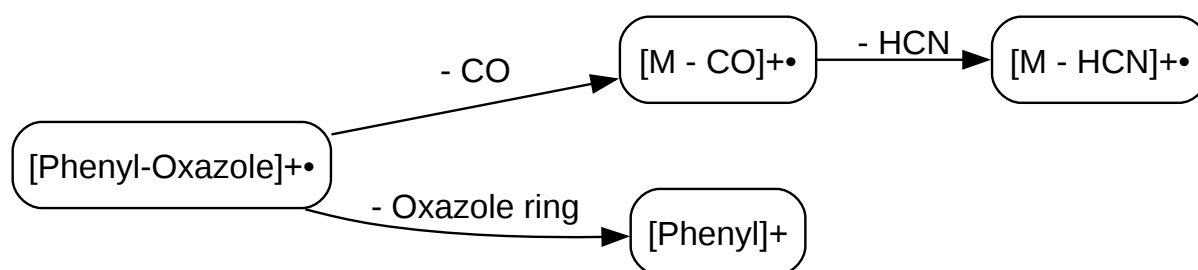
Core Fragmentation Pathways

The overall fragmentation of nitrophenyl oxazoles in EI-MS is a composite of the fragmentation of the individual moieties: the oxazole ring and the nitrophenyl group. The charge localization on either of these parts of the molecular ion dictates the initial fragmentation steps.

Oxazole Ring Fragmentation

The fragmentation of the oxazole ring itself is a well-studied process. The primary cleavages of the oxazole ring involve the scission of the C-O and N-C bonds. For phenyl-substituted oxazoles, a common fragmentation pathway involves the loss of a neutral molecule of CO, followed by the expulsion of HCN.^[1] The stability of the resulting ions often dictates the most favorable pathway.

A generalized fragmentation pathway for a phenyl-substituted oxazole is depicted below:



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Caption: Generalized fragmentation of a phenyl-substituted oxazole.

Nitrophenyl Moiety Fragmentation

The fragmentation of nitroaromatic compounds is characterized by the loss of the nitro group and its constituent atoms.[2] The most common fragmentation pathways include:

- Loss of NO₂: A direct cleavage of the C-N bond results in the loss of a neutral NO₂ molecule (46 Da).
- Loss of NO: Rearrangement followed by the loss of a neutral NO molecule (30 Da) is also a prominent fragmentation pathway.
- Loss of O: A rearrangement can lead to the loss of an oxygen atom (16 Da).

The relative abundance of the fragment ions resulting from these losses can provide information about the position of the nitro group on the phenyl ring.

Isomeric Effects on Fragmentation

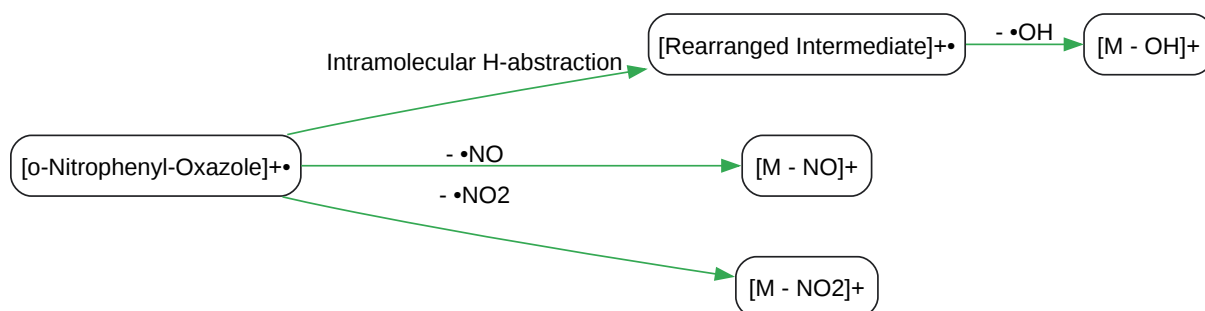
The fragmentation pattern of nitrophenyl oxazoles is significantly influenced by the position of the nitrophenyl group on the oxazole ring (C2, C4, or C5) and the position of the nitro group on the phenyl ring (ortho, meta, or para).

Influence of Nitrophenyl Position on the Oxazole Ring

- 2-Nitrophenyl Oxazoles: The proximity of the nitrophenyl group to the heteroatoms of the oxazole ring can lead to complex rearrangement reactions.
- 4- and 5-Nitrophenyl Oxazoles: In these isomers, the fragmentation of the oxazole ring and the nitrophenyl group may occur more independently.

The "Ortho Effect" in o-Nitrophenyl Oxazoles

A pronounced "ortho effect" is anticipated in the mass spectra of o-nitrophenyl oxazoles. This effect arises from the intramolecular interaction between the ortho-nitro group and the adjacent oxazole ring. A characteristic fragmentation pathway involves the transfer of an oxygen atom from the nitro group to the oxazole ring, followed by subsequent fragmentation. This can lead to unique fragment ions that are not observed or are of very low abundance in the meta and para isomers. A potential ortho effect mechanism is the loss of OH radical, which has been observed in other ortho-substituted nitroaromatic compounds.[3]



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Caption: Postulated "ortho effect" fragmentation in o-nitrophenyl oxazoles.

Predicted Fragmentation Patterns

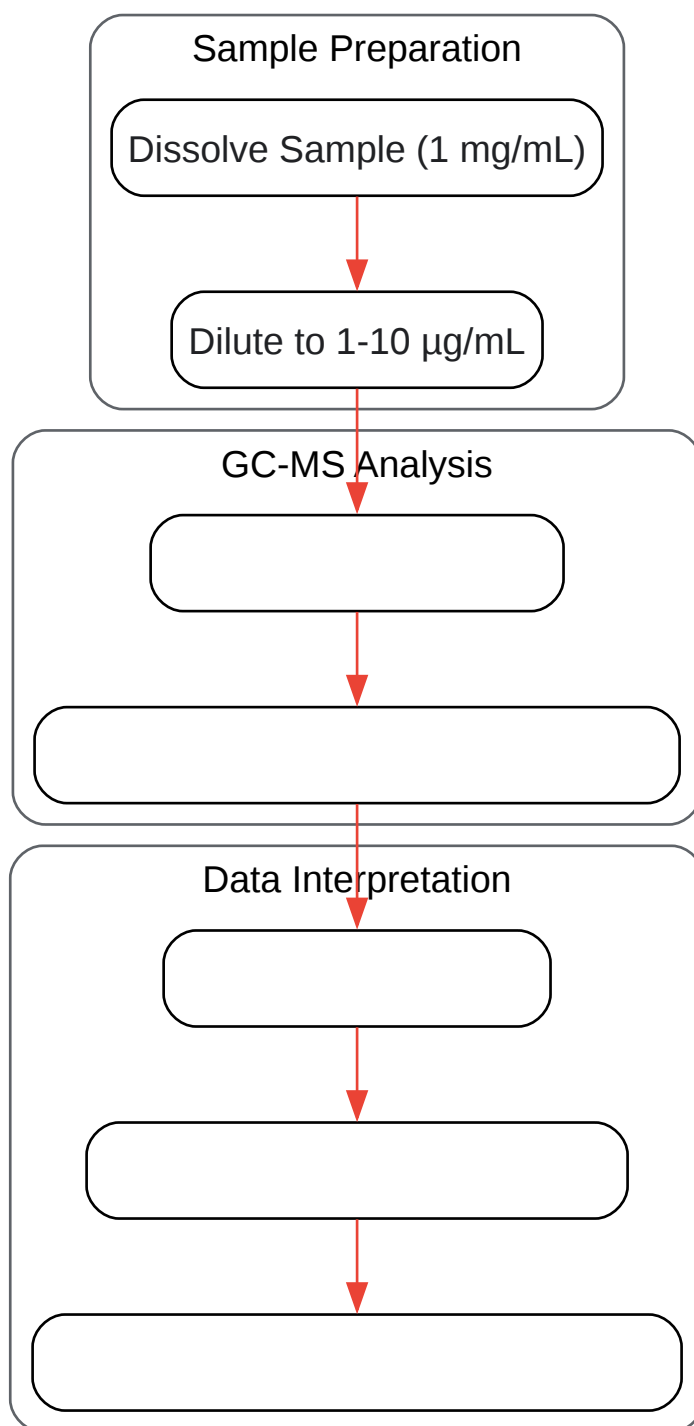
Based on the general principles outlined above, we can predict the key fragmentation patterns for different nitrophenyl oxazole isomers.

Isomer	Parent Ion (m/z)	Key Fragment Ions (m/z)	Postulated Neutral Losses
2-(4-Nitrophenyl)oxazole	190	160, 144, 116, 76	NO, NO ₂ , CO, HCN
4-(4-Nitrophenyl)oxazole	190	160, 144, 116, 76	NO, NO ₂ , CO, HCN
5-(4-Nitrophenyl)oxazole	190	160, 144, 116, 76	NO, NO ₂ , CO, HCN
2-(2-Nitrophenyl)oxazole	190	173, 160, 144, 116, 76	OH (ortho effect), NO, NO ₂ , CO, HCN

Experimental Protocol: EI-MS Analysis of Nitrophenyl Oxazoles

This protocol outlines a general procedure for the analysis of nitrophenyl oxazoles using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation
 - a. Dissolve the nitrophenyl oxazole standard in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
 - b. Perform serial dilutions to obtain a final concentration of 1-10 µg/mL for GC-MS analysis.
2. GC-MS Instrumentation and Parameters
 - a. Gas Chromatograph:
 - Injector: Split/splitless, operated in splitless mode at 250 °C.
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - b. Mass Spectrometer:
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-400.
 - Scan Speed: 1000 amu/s.
3. Data Acquisition and Analysis
 - a. Inject 1 µL of the prepared sample into the GC-MS system.
 - b. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the nitrophenyl oxazole.
 - c. Identify the molecular ion peak.
 - d. Analyze the fragmentation pattern and compare it with the predicted pathways and reference spectra if available.



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Caption: Experimental workflow for EI-MS analysis of nitrophenyl oxazoles.

Conclusion

The mass spectrometric fragmentation of nitrophenyl oxazoles is a predictable process governed by the established fragmentation rules of the constituent oxazole and nitrophenyl moieties. A careful analysis of the mass spectra, with particular attention to the molecular ion and characteristic neutral losses, allows for the confident identification and structural elucidation of these compounds. The presence or absence of fragment ions resulting from an "ortho effect" can be a powerful tool for the differentiation of positional isomers. The protocols and theoretical framework presented in this application note provide a robust starting point for researchers working with this important class of molecules.

References

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